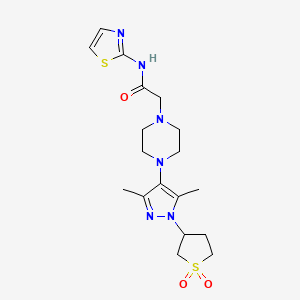
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H26N6O3S2 and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on diverse research findings.
Structural Characteristics
The compound's molecular formula is C19H24N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features:
- Tetrahydrothiophene moiety : Imparts unique chemical properties.
- Pyrazole ring : Associated with various biological activities.
- Piperazine group : Known for enhancing pharmacological properties.
- Thiazole component : Often linked to antimicrobial and anticancer activities.
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
- Condensation Reactions : Involving the reaction between appropriate amines and acylating agents.
- Multi-step Synthesis : Utilizing intermediates derived from the tetrahydrothiophene and pyrazole scaffolds.
- Optimization Techniques : Employing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrazole have been shown to inhibit bacterial growth effectively. In vitro studies demonstrate that the compound can inhibit the growth of various pathogenic bacteria, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. The compound under consideration has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results suggest that it induces apoptosis in these cells, possibly via the activation of caspase pathways.
Neuroprotective Effects
The piperazine component is known for its neuroprotective effects. Studies have indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis. The compound may exert its neuroprotective effects by modulating neurotransmitter levels or by acting as an antioxidant.
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition at concentrations above 50 µg/mL.
-
Anticancer Study :
- Objective : To assess cytotoxicity against MCF-7 cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : IC50 value was found to be 25 µM, indicating considerable cytotoxic activity.
-
Neuroprotective Study :
- Objective : To investigate protective effects on SH-SY5Y neuronal cells.
- Methodology : Cells were treated with varying concentrations followed by oxidative stress induction.
- Results : The compound reduced cell death significantly compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of related compounds featuring similar structural motifs:
Eigenschaften
IUPAC Name |
2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3S2/c1-13-17(14(2)24(21-13)15-3-10-29(26,27)12-15)23-7-5-22(6-8-23)11-16(25)20-18-19-4-9-28-18/h4,9,15H,3,5-8,10-12H2,1-2H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDXYSDOZLPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














